

Cloransulam Toxicology Profile in Non-Target Organisms: An In-depth Technical Guide

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Compound of Interest

Compound Name: **Cloransulam**

Cat. No.: **B062134**

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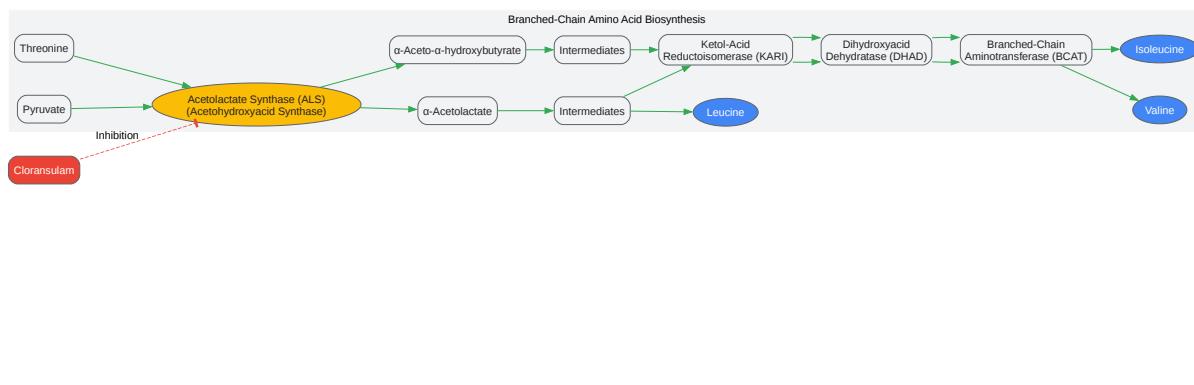
For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the toxicological profile of **cloransulam** in non-target organisms. **Cloransulam**, the active metabolite of the herbicide **cloransulam**-methyl, is designed to control broadleaf weeds by inhibiting the acetolactate synthase (ALS) enzyme, a key enzyme in the biosynthesis of branched-chain amino acids in plants.^{[1][2]} While exhibiting high efficacy against target weeds, understanding its potential impact on non-target organisms is crucial for a thorough environmental risk assessment. This document summarizes key toxicological endpoints, details the experimental protocols used for their determination, and visualizes the herbicide's mechanism of action and representative testing workflows. All quantitative data are presented in standardized tables for clarity and comparative analysis.

Mechanism of Action

Cloransulam's herbicidal activity stems from its inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).^[1] This enzyme is pivotal in the biosynthesis of the essential branched-chain amino acids valine, leucine, and isoleucine in plants.^{[2][3]} By blocking ALS, **cloransulam** disrupts protein synthesis, leading to the cessation of growth and eventual death of susceptible plants.^[4] This pathway is absent in animals, contributing to the herbicide's selective toxicity.^[5]



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Figure 1: Mechanism of Action of **Cloransulam**

Toxicology Profile in Non-Target Organisms

The following sections present a summary of the toxicological data for **cloransulam-methyl**, the active ingredient that degrades to **cloransulam**, in various non-target organisms.

Aquatic Organisms

Cloransulam-methyl exhibits variable toxicity to aquatic organisms. It is generally more toxic to aquatic plants and algae than to fish and aquatic invertebrates.[\[1\]](#)

Table 1: Acute and Chronic Toxicity of **Cloransulam**-methyl to Aquatic Organisms

Organism	Species	Endpoint	Value (mg/L)	Reference
Fish	Oncorhynchus mykiss (Rainbow Trout)	96-h LC50	86	[6]
Lepomis macrochirus (Bluegill)		96-h LC50	>45.8	
Aquatic Invertebrates	Daphnia magna (Water Flea)	48-h EC50	163	[6]
Eastern Oyster		96-h EC50 (shell deposition)	>111	[7]
Eastern Oyster		96-h NOAEC (shell deposition)	<111	[7]
Algae	Pseudokirchnerie lla subcapitata	72-h EC50 (growth inhibition)	0.0035	[6]
Aquatic Plants	Lemna gibba	-	-	

Terrestrial Invertebrates

Table 2: Toxicity of **Cloransulam**-methyl to Terrestrial Invertebrates

Organism	Species	Endpoint	Value	Reference
Earthworms	Eisenia fetida	-	-	
Honeybees	Apis mellifera	-	-	

Avian Species

Cloransulam-methyl demonstrates low toxicity to avian species in both acute oral and dietary studies.

Table 3: Toxicity of **Cloransulam**-methyl to Avian Species

Organism	Species	Endpoint	Value	Reference
Birds	Colinus virginianus (Bobwhite Quail)	Dietary LC50 (5 days)	>5620 ppm	[7]
Anas platyrhynchos (Mallard Duck)		Dietary LC50 (5 days)	>5620 ppm	

Mammals

Cloransulam-methyl exhibits low acute toxicity in mammalian models.

Table 4: Acute Toxicity of **Cloransulam**-methyl to Mammals

Organism	Species	Endpoint	Value (mg/kg)	Reference
Mammals	Rat	Oral LD50	>5000	[7]
Rabbit		Dermal LD50	>2000	[7]
Rat		Inhalation LC50 (4h)	>3.77 mg/L	[6]

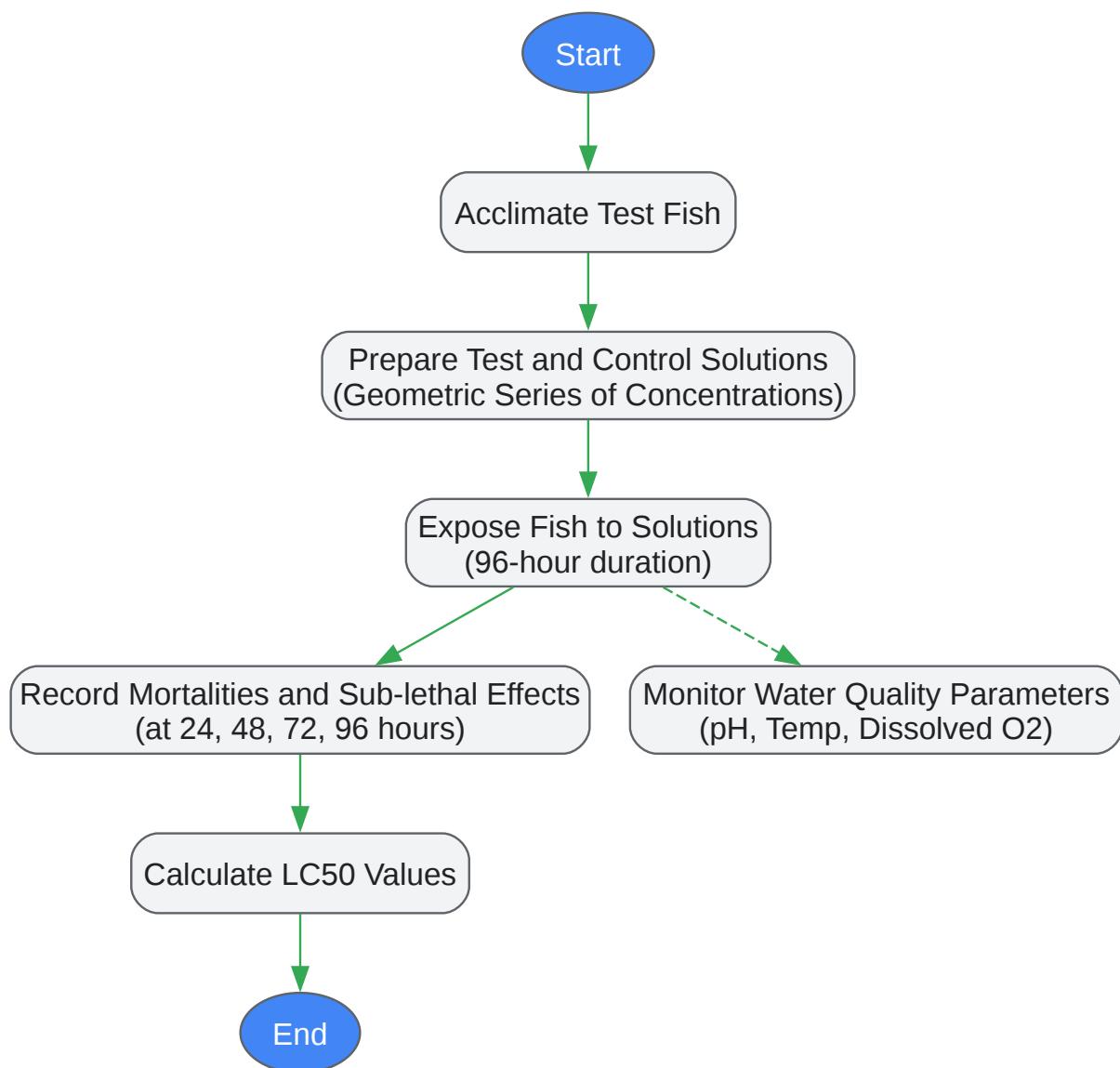
Experimental Protocols

The toxicological data presented in this guide are derived from studies conducted according to internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). The following sections provide an overview of the methodologies for key experiments.

Aquatic Toxicity Testing

This test determines the median lethal concentration (LC50) of a substance to fish over a 96-hour exposure period.[8][9]

- Test Organism: Typically *Oncorhynchus mykiss* (Rainbow Trout) or *Danio rerio* (Zebrafish).
[\[10\]](#)[\[11\]](#)
- Test Design: Fish are exposed to a range of at least five concentrations of the test substance in a geometric series. A control group is also maintained.[\[10\]](#) The test can be static (no renewal of the test solution), semi-static (renewal at specific intervals), or flow-through.[\[10\]](#)
- Test Conditions: Temperature, pH, dissolved oxygen, and other water quality parameters are monitored and maintained within specific limits.[\[10\]](#)
- Observations: Mortalities and any abnormal behavioral or physiological responses are recorded at 24, 48, 72, and 96 hours.[\[8\]](#)
- Endpoint: The LC50, the concentration estimated to cause mortality in 50% of the test fish, is calculated for each observation period.[\[9\]](#)



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Figure 2: OECD 203 Experimental Workflow

This test assesses the acute toxicity of a substance to *Daphnia magna* by determining the concentration that immobilizes 50% of the organisms (EC50) within a 48-hour period.

- Test Organism: *Daphnia magna*, less than 24 hours old at the start of the test.

- **Test Design:** Daphnids are exposed to at least five concentrations of the test substance. A control group is run in parallel. The test is typically static.
- **Observations:** The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.
- **Endpoint:** The 48-hour EC50 for immobilisation is calculated.

This test evaluates the effect of a substance on the growth of freshwater algae.[\[12\]](#)

- **Test Organism:** Commonly used species include *Pseudokirchneriella subcapitata*.[\[13\]](#)
- **Test Design:** Exponentially growing algal cultures are exposed to a range of test substance concentrations for 72 hours.[\[12\]](#)
- **Observations:** Algal growth is measured over time, typically by cell counts or spectrophotometry.[\[12\]](#)
- **Endpoint:** The EC50 for growth inhibition is determined, representing the concentration that causes a 50% reduction in algal growth compared to the control.[\[12\]](#)

This test assesses the toxicity of a substance to the aquatic plant *Lemna* (duckweed).[\[14\]](#)[\[15\]](#)

- **Test Organism:** *Lemna gibba* or *Lemna minor*.[\[14\]](#)
- **Test Design:** Plants are exposed to a range of concentrations of the test substance for seven days.[\[14\]](#)
- **Observations:** The number of fronds is counted, and other growth parameters like frond area or dry weight may also be measured.[\[14\]](#)
- **Endpoint:** The EC50 for the inhibition of growth rate or yield is calculated.[\[16\]](#)

Terrestrial Ecotoxicity Testing

This test determines the acute toxicity of a substance to earthworms.[\[17\]](#)

- **Test Organism:** *Eisenia fetida*.[\[18\]](#)

- Test Design: The test can be conducted as a filter paper contact test or an artificial soil test. In the artificial soil test, earthworms are exposed to soil treated with a range of concentrations of the test substance for 14 days.[18][19]
- Observations: Mortality is assessed at 7 and 14 days. Sub-lethal effects, such as changes in body weight and behavior, are also recorded.[20]
- Endpoint: The 14-day LC50 for mortality is determined.[20]

These tests evaluate the acute oral (OECD 213) and contact (OECD 214) toxicity of a substance to honeybees.[21][22]

- Test Organism: Adult worker honeybees (*Apis mellifera*).[23]
- Test Design (Oral): Bees are fed a sucrose solution containing the test substance at various concentrations.[21]
- Test Design (Contact): The test substance is applied directly to the dorsal thorax of the bees. [23]
- Observations: Mortality and any abnormal behavior are recorded for up to 96 hours.[21][22]
- Endpoint: The LD50, the dose estimated to be lethal to 50% of the bees, is calculated for 24, 48, 72, and 96 hours.[24]

Conclusion

Cloransulam, through its active form **cloransulam**-methyl, demonstrates a toxicological profile characterized by low acute toxicity to mammals and birds. In the aquatic environment, it shows a higher toxicity to algae and aquatic plants, consistent with its herbicidal mode of action, while being less toxic to fish and aquatic invertebrates. The data compiled in this guide, derived from standardized international protocols, provide a robust basis for the environmental risk assessment of this herbicide. Researchers and professionals in drug development can utilize this information to understand the potential off-target effects of ALS-inhibiting compounds and to inform the design of environmentally safer agricultural chemicals.

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